molecular formula C19H24N2O6S B13338000 tert-Butyl 3-((tosyloxy)methyl)-4,7-dihydroisoxazolo[5,4-c]pyridine-6(5H)-carboxylate

tert-Butyl 3-((tosyloxy)methyl)-4,7-dihydroisoxazolo[5,4-c]pyridine-6(5H)-carboxylate

Cat. No.: B13338000
M. Wt: 408.5 g/mol
InChI Key: BAYQCPCTPCSMKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-((tosyloxy)methyl)-4,7-dihydroisoxazolo[5,4-c]pyridine-6(5H)-carboxylate is a complex organic compound that features a tert-butyl group, a tosyloxy group, and an isoxazolo[5,4-c]pyridine ring system

Preparation Methods

The synthesis of tert-Butyl 3-((tosyloxy)methyl)-4,7-dihydroisoxazolo[5,4-c]pyridine-6(5H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the isoxazolo[5,4-c]pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl alcohol and a suitable catalyst to introduce the tert-butyl group into the molecule.

    Attachment of the tosyloxy group: This is typically done by reacting the intermediate compound with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

tert-Butyl 3-((tosyloxy)methyl)-4,7-dihydroisoxazolo[5,4-c]pyridine-6(5H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The tosyloxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted products.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 3-((tosyloxy)methyl)-4,7-dihydroisoxazolo[5,4-c]pyridine-6(5H)-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((tosyloxy)methyl)-4,7-dihydroisoxazolo[5,4-c]pyridine-6(5H)-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The pathways involved in its mechanism of action can include binding to active sites of enzymes or receptors, leading to changes in their activity or function.

Comparison with Similar Compounds

tert-Butyl 3-((tosyloxy)methyl)-4,7-dihydroisoxazolo[5,4-c]pyridine-6(5H)-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: Another compound with a tert-butyl group and a heterocyclic ring system.

    4,4’,4’‘-tri-tert-butyl-2,2’6’,2’'-terpyridine: A compound with multiple tert-butyl groups and a terpyridine ring system.

The uniqueness of this compound lies in its specific combination of functional groups and ring system, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H24N2O6S

Molecular Weight

408.5 g/mol

IUPAC Name

tert-butyl 3-[(4-methylphenyl)sulfonyloxymethyl]-5,7-dihydro-4H-[1,2]oxazolo[5,4-c]pyridine-6-carboxylate

InChI

InChI=1S/C19H24N2O6S/c1-13-5-7-14(8-6-13)28(23,24)25-12-16-15-9-10-21(11-17(15)27-20-16)18(22)26-19(2,3)4/h5-8H,9-12H2,1-4H3

InChI Key

BAYQCPCTPCSMKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2=NOC3=C2CCN(C3)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.